1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride
Description
This compound belongs to the class of arylalkylpyrrolidine hydrochlorides, which are known for their central nervous system (CNS) activity. The p-methoxy substitution on the phenyl ring likely enhances lipophilicity and metabolic stability compared to non-substituted analogs, influencing receptor binding and pharmacokinetics .
Properties
CAS No. |
74332-80-2 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)butyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-6-15(16-11-4-5-12-16)13-7-9-14(17-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H |
InChI Key |
GPCUOKGZAKSWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride typically follows a multi-step sequence involving:
- Synthesis of the α-bromo ketone intermediate from the corresponding aryl-substituted ketone.
- Nucleophilic substitution of the α-bromo ketone with pyrrolidine to form the pyrrolidinyl ketone.
- Isolation of the free base and subsequent conversion to the hydrochloride salt.
This approach is analogous to procedures described for related pyrrolidinyl aryl ketones such as pyrovalerone analogs.
Stepwise Preparation
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | p-Methoxybenzene (anisole) with butyryl chloride in presence of Lewis acid (AlCl3) | Forms 1-(p-Methoxyphenyl)butan-1-one |
| 2 | α-Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., ether or CCl4) at low temperature | Produces α-bromo-1-(p-methoxyphenyl)butan-1-one |
| 3 | Nucleophilic substitution | Pyrrolidine added to α-bromo ketone in ether or ethanol at 0°C to room temperature, stirred 1–24 h | Forms 1-(1-(p-methoxyphenyl)butyl)pyrrolidine free base |
| 4 | Extraction and purification | Partition between water and ether, washing, drying over MgSO4 | Isolates free base |
| 5 | Salt formation | Treatment with ethereal HCl or HCl in ethanol until precipitation ceases | Yields hydrochloride salt |
This sequence is adapted from the synthesis of similar compounds such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one derivatives.
Detailed Procedure Example
Synthesis of α-bromo ketone: Starting from 1-(p-methoxyphenyl)butan-1-one, bromination is performed using N-bromosuccinimide in anhydrous ether at 0°C to selectively brominate the α-position to the carbonyl group.
Formation of pyrrolidine adduct: The α-bromo ketone (10 mmol) is dissolved in diethyl ether (10 mL) and cooled in an ice bath. Pyrrolidine (22 mmol) is added rapidly, resulting in an orange color and formation of an oil. The mixture is stirred at room temperature for 1 to 24 hours.
Workup: The reaction mixture is partitioned between water and ether. The aqueous layer is extracted with ether, and combined organic layers are dried over magnesium sulfate and filtered.
Salt formation: The free base is dissolved in ethanol and treated with ethereal hydrogen chloride until precipitation of the hydrochloride salt ceases. The solid is collected by filtration and recrystallized from ethanol/ether to yield pure 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride .
Alternative Synthetic Routes
Other synthetic strategies involve:
Amidation and reduction routes: Starting from esters or amides derived from p-methoxyphenyl-substituted pyrrolidine intermediates, reduction with lithium aluminum hydride or borane reagents can yield the desired amine, which is then converted to the hydrochloride salt.
Cyclization routes: In some cases, pyrrolidone intermediates are cyclized and functionalized to yield substituted pyrrolidines with aryl substituents, although these methods are more complex and less direct for the target compound.
Analysis of Preparation Methods
Reaction Efficiency and Yields
Purification Techniques
Extraction with aqueous acid/base and organic solvents effectively separates the free base and impurities.
Recrystallization from ethanol/ether mixtures yields analytically pure hydrochloride salt.
Use of drying agents like MgSO4 ensures removal of residual moisture.
Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons, methoxy group (singlet ~3.7 ppm), pyrrolidine ring protons, and aliphatic chain protons.
Melting Point: Hydrochloride salts typically have sharp melting points useful for purity assessment.
Optical Rotation: If chiral synthesis is involved, optical rotation can be measured to assess enantiomeric excess.
Summary Table of Key Preparation Data
| Parameter | Description | Reference/Notes |
|---|---|---|
| Starting material | 1-(p-Methoxyphenyl)butan-1-one | Prepared via Friedel-Crafts acylation |
| Brominating agent | N-bromosuccinimide (NBS) | Selective α-bromination |
| Nucleophile | Pyrrolidine (excess) | 2.2 equivalents typical |
| Solvent | Diethyl ether or ethanol | Cooling during addition |
| Reaction time | 1–24 hours at room temperature | Monitored by TLC or NMR |
| Workup | Aqueous extraction, drying over MgSO4 | Standard organic extraction |
| Salt formation | Treatment with ethereal HCl | Precipitation of hydrochloride salt |
| Purification | Recrystallization from EtOH/Et2O | Yields pure solid |
| Yield | Typically 70–90% overall | Dependent on scale and conditions |
| Characterization | ^1H NMR, melting point, optical rotation (if chiral) | Confirms structure and purity |
Chemical Reactions Analysis
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as an important intermediate in synthesizing pharmaceuticals aimed at treating various conditions, including anxiety and depression. Its structural properties allow it to interact with biological targets effectively, making it a valuable candidate for drug formulation .
- Receptor Studies : Research indicates that this compound can act as a ligand for specific receptors in the central nervous system, providing insights into its potential anxiolytic and antidepressant effects .
Biological Studies
- Enzyme Inhibition : Studies have shown that 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride can inhibit certain enzymes, making it useful in exploring enzyme kinetics and mechanisms of action in biochemical pathways .
- Neuroscience Research : The compound is utilized in neuroscience to study the effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation .
Case Study 1: Antidepressant Activity
In a controlled study examining the antidepressant properties of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride, researchers administered varying doses to animal models exhibiting depressive behaviors. The results demonstrated a significant reduction in depressive symptoms compared to control groups, suggesting its potential efficacy as an antidepressant.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The findings indicated that the compound acts as a reversible inhibitor of MAO, highlighting its role in modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but they likely include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Prolintane Hydrochloride (1-(1-(Phenylmethyl)butyl)pyrrolidine Hydrochloride)
Structural Differences :
Pharmacological Properties :
- Use: Prolintane is a CNS stimulant with LD₅₀ values of 278 mg/kg (oral, rats) and 25 mg/kg (intravenous, mice) .
- Mechanism : Acts as a dopamine reuptake inhibitor, similar to other pyrrolidine derivatives like pyrovalerone .
- Regulatory Status : Scheduled under HS 29339990 and regulated by the FDA and EMA .
However, increased lipophilicity could enhance blood-brain barrier penetration, raising toxicity risks.
α-Pyrrolidinobutiophenone Hydrochloride (α-PBP)
Structural Differences :
- α-PBP (CAS 13415-54-8) contains a ketone group (butiophenone) instead of the phenylbutyl chain .
Pharmacological Properties :
- Toxicity: Limited data, but structurally similar cathinones (e.g., MDPV) exhibit LD₅₀ values < 50 mg/kg (mice) .
Comparison :
The absence of a ketone group in 1-(1-(p-methoxyphenyl)butyl)pyrrolidine hydrochloride likely reduces its potency as a reuptake inhibitor but may mitigate cardiotoxicity associated with ketone-containing analogs.
1-(2-Chloroethyl)pyrrolidine Hydrochloride
Structural Differences :
Pharmacological Properties :
- Use : Intermediate in synthesizing estrogen receptor antagonists (e.g., Nafoxidine).
- Physicochemical Properties : MW 170.08; hygroscopic, water-soluble .
Comparison :
The chloroethyl derivative lacks CNS activity but serves as a precursor for therapeutics, highlighting the structural versatility of pyrrolidine hydrochlorides.
Data Tables
Table 1: Molecular and Regulatory Profiles
Biological Activity
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are known for their diverse biological activities, including neuropharmacological effects, anti-inflammatory properties, and potential applications in treating various diseases. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 239.78 g/mol
This compound features a pyrrolidine ring substituted with a p-methoxyphenyl group and a butyl group, which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride has been evaluated in several studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.
Neuropharmacological Effects
Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. For instance, studies have shown that similar compounds exhibit significant inhibition of dopamine reuptake, suggesting potential applications in treating disorders such as depression and anxiety .
Table 1: Inhibition Potency of Related Pyrrolidine Compounds
| Compound Name | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| Pyrovalerone | Dopamine | 10 | |
| Compound A | Serotonin | 15 | |
| Compound B | Norepinephrine | 20 |
Antimicrobial Activity
Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, several compounds demonstrated Minimum Inhibitory Concentration (MIC) values below 50 µg/mL against Gram-positive bacteria. The study highlighted the structural features contributing to enhanced activity, emphasizing the importance of substituents on the pyrrolidine ring .
Antitumor Activity
The antitumor potential of pyrrolidine derivatives has garnered attention in cancer research. Some studies indicate that certain analogs can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
Research Findings
A recent investigation into the cytotoxicity of pyrrolidine derivatives revealed moderate to high activity against ovarian cancer cell lines, with IC values ranging from 5 to 25 µM. These findings suggest that modifications to the pyrrolidine structure can significantly enhance anticancer activity .
Q & A
Q. What analytical techniques are recommended for assessing the purity and structural integrity of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV detection to quantify purity. Cross-reference with infrared (IR) spectroscopy to identify functional groups (e.g., methoxy and pyrrolidine moieties). For impurity profiling, employ HPLC coupled with mass spectrometry (LC-MS) to detect trace by-products .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer: Follow Safety Data Sheet (SDS) guidelines for pyrrolidine derivatives, including:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols.
- Store in sealed containers away from ignition sources due to potential electrostatic discharge risks.
- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
- Methodological Answer: Document reaction parameters (temperature, solvent, catalyst loading) rigorously. Use Design of Experiments (DoE) to identify critical variables. Validate reproducibility by repeating synthesis in triplicate under controlled conditions and comparing yields/purity via HPLC. Cross-check spectral data (NMR, IR) with published benchmarks for pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms for synthesizing this compound?
- Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model intermediate states and transition pathways. Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways and reconcile discrepancies between experimental and theoretical yields. Validate models by comparing predicted by-products (e.g., via LC-MS) with observed impurities .
Q. What experimental strategies optimize enantioselective synthesis of chiral analogs of this compound?
- Methodological Answer: Employ asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos complexes) in palladium-catalyzed cross-coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Adjust solvent polarity (e.g., switch from THF to DMF) to enhance stereocontrol. Use kinetic resolution techniques if racemization occurs during workup .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Methodological Answer: Implement nanofiltration or reverse osmosis membranes to separate unreacted precursors and salts post-synthesis. Optimize membrane pore size (e.g., 200–500 Da cutoff) based on molecular weight (MW: ~240–250 g/mol). Couple with continuous flow systems to reduce solvent waste and improve scalability. Validate purity post-filtration using LC-MS .
Data Contradiction and Resolution
Q. How should researchers address conflicting toxicity data reported for pyrrolidine derivatives?
- Methodological Answer: Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release assays) using human cell lines (e.g., HEK293 or HepG2) under standardized conditions. Compare results with existing literature, accounting for differences in solvent carriers (e.g., DMSO vs. saline). Use computational toxicology tools (e.g., QSAR models) to predict acute toxicity endpoints and resolve discrepancies .
Experimental Design
Q. What reactor designs are optimal for scaling up the synthesis of this compound?
- Methodological Answer: Use microreactors or continuous stirred-tank reactors (CSTRs) for exothermic reactions to enhance heat dissipation. For biphasic reactions, employ packed-bed reactors with immobilized catalysts. Monitor real-time parameters (pH, temperature) using inline sensors. Pilot-scale trials should validate mixing efficiency and residence time distribution (RTD) to prevent hot spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
